5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole class, which is known for its diverse pharmacological activities and potential in various applications. The interest in this compound and its derivatives stems from their unique chemical structure, which allows for various chemical reactions and modifications, leading to a wide range of potential applications in different fields of science and technology.
Synthesis Analysis
Synthesis of 1,3,4-thiadiazole derivatives, including compounds similar to 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine, involves cyclization of thiosemicarbazide or thiohydrazide with various phenyl or methyl substitutes in the presence of catalysts like manganese(II) nitrate, resulting in the formation of thiadiazole rings through the loss of H2O or H2S. These synthesis methods are crucial for creating a variety of derivatives with potential biological and chemical applications (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of thiadiazole rings, which are stabilized by intramolecular as well as intermolecular hydrogen bonding. The geometry optimization and electronic transition analyses performed using Density Functional Theory (DFT) methods provide insights into the stability and electronic properties of these compounds, indicating their potential for various applications (Dani et al., 2013).
Chemical Reactions and Properties
1,3,4-Thiadiazole derivatives undergo various chemical reactions, including acylation, phosphorylation, and reactions with nucleophiles, leading to the formation of a wide range of compounds with diverse chemical properties. These reactions are influenced by the nature of substituents on the thiadiazole ring and the reaction conditions, demonstrating the versatility of these compounds in chemical synthesis (Maadadi et al., 2016).
Physical Properties Analysis
The physical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. X-ray crystallography studies reveal that these compounds crystallize in various systems, and their physical properties can be tailored through chemical modifications, making them suitable for specific applications (Smith & Lynch, 2013).
Chemical Properties Analysis
The chemical properties of 1,3,4-thiadiazole derivatives, such as reactivity, stability, and electronic properties, are critical for their potential applications. The presence of thiadiazole rings contributes to the stability of these compounds, while modifications at various positions allow for the tuning of their reactivity and electronic properties for specific uses (Dani et al., 2013).
Scientific Research Applications
Antiproliferative and Antimicrobial Properties :
- Schiff bases derived from 1,3,4-thiadiazole compounds, including 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine, have demonstrated significant biological activities such as DNA protection, antimicrobial properties, and cytotoxicity against cancer cell lines (Gür et al., 2020).
Antitubercular Agents :
- Phenothiazine-thiadiazole hybrids, utilizing the 1,3,4-thiadiazole core, have shown promising in vitro inhibition activity against Mycobacterium tuberculosis, indicating potential as antitubercular agents (Ramprasad et al., 2015).
Antimicrobial Agents :
- Novel compounds synthesized from 1,3,4-thiadiazole derivatives, including 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine, have shown moderate antimicrobial activity, indicating potential use as antimicrobial agents (Sah et al., 2014).
Molecular Structure and Stability Studies :
- Studies on the molecular structure of 1,3,4-thiadiazol-2-amine derivatives, including analysis using X-ray and Density Functional Theory (DFT), have provided insights into their stability and potential applications in various fields (Dani et al., 2013).
Biological Activity of Azo Dye Derivatives :
- Azo dye derivatives synthesized from 5-Phenyl-1,3,4-thiadiazole-2-amine have been characterized and screened for biological activity, indicating potential applications in bioactive materials (Kumar et al., 2013).
Noncovalent Interactions Analysis :
- Quantum Theory of Atoms-in-Molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole derivatives has provided quantitative assessments of noncovalent interactions, useful in understanding molecular interactions in medicinal chemistry (El-Emam et al., 2020).
Ultrasound-Assisted Synthesis :
- Research has explored ultrasound-assisted synthesis methods for 1,3,4-thiadiazole derivatives, offering more efficient and alternative synthesis techniques (Erdogan, 2018).
Metal Complexes Synthesis :
- Studies have been conducted on the synthesis of metal complexes with 1,3,4-thiadiazol-2-amine derivatives, contributing to the understanding of their chemical properties and potential applications (Al-Amiery et al., 2009).
Anticancer and Antitubercular Agents Development :
- Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have been developed and screened for antitumor and antitubercular activities, indicating their potential as therapeutic agents (Sekhar et al., 2019).
DNA Interactions Evaluation :
- Synthesis and characterization of 5-[substituted]-1, 3, 4-thiadiazol-2-amines have been conducted with a focus on their DNA interactions, important in drug development and molecular biology (Shivakumara et al., 2021).
properties
IUPAC Name |
5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQBSPRBHILXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341702 | |
Record name | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
121068-32-4 | |
Record name | 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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